2-Amino-6-(ethylamino)pyrimidin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-(ethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJHYDNQKBXDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Precursor Method
A widely reported strategy involves substituting chlorine atoms in 2-amino-6-chloropyrimidin-4(3H)-one with ethylamine. The reaction proceeds under alkaline conditions, often using sodium hydroxide or potassium carbonate to deprotonate ethylamine, enhancing its nucleophilicity.
Reaction Conditions :
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Solvent : Ethanol or methanol (polar protic solvents facilitate SN2 mechanisms).
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Temperature : Reflux (70–80°C) for 6–12 hours.
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Molar Ratio : 1:1.2 (chloropyrimidine to ethylamine) to ensure complete substitution.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 65–75% |
| Purity (HPLC) | ≥98% |
| Byproducts | <5% (unreacted precursor) |
This method’s efficiency depends on the quality of the chloropyrimidine precursor, which itself is synthesized via cyclization of ethyl cyanoacetate and urea.
Direct Condensation of Ethylamine with Pyrimidine Intermediates
Alternative routes bypass chlorinated intermediates by directly condensing ethylamine with pyrimidine-4,6-diones. For example, 4,6-dihydroxypyrimidine reacts with ethylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Key Steps :
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Activation : POCl₃ converts hydroxyl groups to chlorides at positions 4 and 6.
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Substitution : Ethylamine displaces chloride at position 6, while position 4 remains a carbonyl group.
Optimization Insights :
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Excess POCl₃ (3–4 equivalents) ensures complete chlorination.
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Controlled addition of ethylamine prevents over-alkylation.
Limitations :
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Generates corrosive HCl gas, requiring specialized equipment.
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Difficult to scale due to exothermic reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance safety and yield. A patented method describes a two-step process:
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Cyclization : Ethyl cyanoacetate and urea react in methanol with sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione.
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Methylation : The intermediate is treated with dimethyl sulfate in toluene, using tetrabutylammonium bromide as a phase-transfer catalyst.
Process Parameters :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 65–80 | 3–4 | 70–75 |
| Methylation | 60–80 | 8–10 | 85–90 |
This approach eliminates phosphorus oxychloride, reducing environmental impact and operational hazards.
Solvent and Catalyst Optimization
Industrial protocols prioritize green chemistry principles:
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Solvent Recycling : Methanol and toluene are distilled and reused, cutting costs by 20–30%.
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Catalyst Selection : Tetrabutylammonium bromide improves reaction kinetics, reducing methylation time by 25%.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(ethylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The amino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Drug Development
EAP serves as a valuable scaffold in the design and synthesis of new pharmaceuticals. Its structural characteristics make it a candidate for developing drugs targeting various diseases, including cancer and autoimmune disorders. Research indicates that compounds derived from EAP can exhibit significant biological activities, making them suitable for further development as therapeutic agents.
Case Studies:
- Cancer Treatment: EAP derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, hybrid compounds combining EAP with other pharmacophores have shown promising results in preclinical models of cancer, suggesting potential for multi-target drug design .
- Antiviral Activity: Studies have explored the antiviral properties of EAP derivatives against specific viral pathogens. These investigations focus on understanding the binding affinities and mechanisms of action, which are critical for developing effective antiviral therapies.
Synthesis of Complex Molecules
EAP is utilized as a building block in synthetic chemistry to create more complex molecules with diverse functional groups. The compound's reactivity allows it to participate in various chemical reactions, leading to the formation of derivatives that can possess enhanced biological activities.
Synthetic Routes:
- Oxidation Reactions: EAP can undergo oxidation to yield N-oxides, which may exhibit different pharmacological properties compared to the parent compound.
- Substitution Reactions: Substituting functional groups on the EAP structure can result in derivatives with improved efficacy or reduced side effects .
Biological Evaluations
The biological activity of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one has been evaluated through various assays aimed at determining its pharmacological profile. These studies typically assess the compound's cytotoxicity, binding affinity to target proteins, and overall therapeutic potential.
Key Findings:
- Cytotoxicity Assessments: Research has shown that certain EAP derivatives possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Studies: Investigations into the mechanism of action reveal that EAP derivatives may interact with specific cellular pathways, providing insights into their therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The 6-position of the pyrimidinone core is a critical site for structural diversification. Key analogs and their substituents include:
*Estimated based on analogs with similar substituents.
Key Observations:
- Substituent Bulk and Polarity: The ethylamino group offers moderate steric bulk and hydrogen-bonding capacity compared to bulkier arylaminomethyl (e.g., thieno derivatives) or nonpolar methylthio groups. This balance may enhance solubility and target binding in enzyme inhibition .
- Thermal Stability: Melting points for ethylamino derivatives (~275–280°C) align with those of N-alkylanilino analogs (e.g., 275–276°C for 4b ), suggesting similar crystalline stability due to intermolecular hydrogen bonding.
Physicochemical Properties
- Hydrogen Bonding: Ethylamino and hydrazinyl substituents enhance hydrogen-bonding networks, as seen in 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one, which forms 3D frameworks . This property may improve crystallinity and bioavailability.
- Solubility: Ethylamino derivatives likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., benzylhydrazinyl compound 8 ) due to reduced hydrophobicity.
Biological Activity
2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as a modulator of biological pathways. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with amino and ethylamino groups, which are critical for its biological activity. The structural formula can be represented as follows:
This structure is essential for the interaction with various biological targets, influencing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxic effects on multidrug-resistant (MDR) cancer cells by modulating apoptotic pathways. The compound was shown to inhibit the antiapoptotic Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via Bcl-2 inhibition |
| A549 (Lung) | 12.5 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 18.0 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the ethylamino group can significantly impact the compound's potency. For example, replacing the ethyl group with a smaller methyl group resulted in a 4 to 12-fold increase in activity against certain cancer cell lines . Additionally, the presence of primary and secondary amino groups has been shown to enhance biological activity compared to tertiary amines.
Table 2: SAR Findings
| Substituent Type | Modification | Change in Activity |
|---|---|---|
| Ethylamino | Ethyl → Methyl | Increased potency |
| Amino Group | Primary vs Tertiary | Primary preferred |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by inhibiting antiapoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating. This was evident in studies where treated cells showed increased G1 phase population compared to controls .
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, including those mediated by growth factors and kinases.
Case Studies
In vivo studies have further supported the anticancer potential of this compound. For instance, a study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant reductions in tumor mass compared to untreated controls .
Table 3: In Vivo Efficacy Results
| Treatment | Tumor Mass Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 50 |
| Compound Treatment | 54 | 80 |
| Standard Chemotherapy | 67 | 75 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-6-(ethylamino)pyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via reductive amination of 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with ethylamine derivatives. For example, sodium cyanoborohydride (NaBH3CN) in methanol under argon at pH 6 is effective, yielding derivatives like 2-amino-6-[(arylaminomethyl)] analogs with yields ranging from 57% to 89% depending on substituent reactivity . Alternative routes involve condensation reactions with substituted anilines, though steric hindrance (e.g., 2,5-dichlorophenyl) may reduce efficiency, requiring intermediate isolation .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on:
- Melting Point (MP) : Reported MPs range from 214–300°C (decomposition), with precise values critical for confirming crystallinity .
- Spectroscopy :
- IR : Key peaks include N–H stretches (3200–3400 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- NMR : ¹H NMR shows ethylamino protons at δ 1.2–1.4 ppm (triplet, CH3) and δ 3.3–3.5 ppm (quartet, CH2), while aromatic protons vary by substitution pattern .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What solvent systems are suitable for crystallization?
- Methodological Answer : Methanol and ethanol are preferred for recrystallization due to moderate polarity, yielding high-purity solids. For example, 2-amino-6-ethyl derivatives crystallize in ethanol with MPs of 151–154°C . Highly substituted analogs (e.g., trifluoromethyl groups) may require mixed solvents (e.g., DMSO/water) to avoid decomposition .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence dihydrofolate reductase (DHFR) inhibition?
- Methodological Answer : Substituent effects are studied via:
- Bioactivity Assays : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced DHFR inhibition (IC50 < 1 µM) compared to electron-donating groups (e.g., methoxy) .
- X-ray Crystallography : Co-crystallization with DHFR reveals hydrophobic interactions between ethylamino groups and enzyme active sites, while bulky substituents (e.g., naphthyl) disrupt binding .
Q. What strategies resolve discrepancies in spectral data for complex derivatives?
- Methodological Answer :
- Dynamic NMR : Resolves tautomerism in pyrimidinone rings, where keto-enol equilibria shift proton signals (e.g., NH vs. OH protons) .
- Isotopic Labeling : ¹³C-labeled ethylamino groups clarify coupling patterns in crowded NMR regions .
- DFT Calculations : Predict chemical shifts (e.g., GIAO method) to validate experimental ¹H/¹³C NMR assignments for novel analogs .
Q. How can reaction yields be improved for sterically hindered derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 30 min) for bulky arylaminomethyl derivatives, improving yields by 15–20% .
- Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N cross-coupling for ethynyl-substituted analogs, achieving 70–87% yields under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
